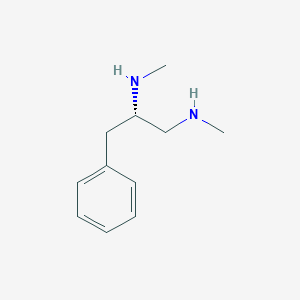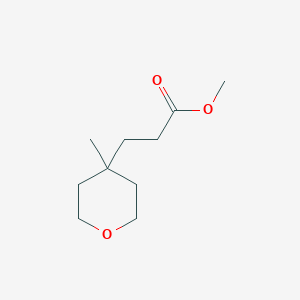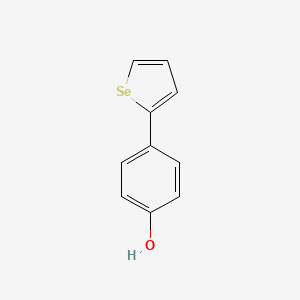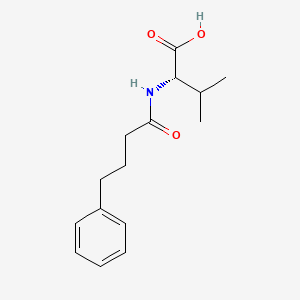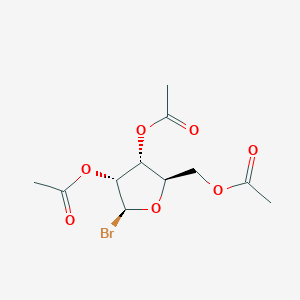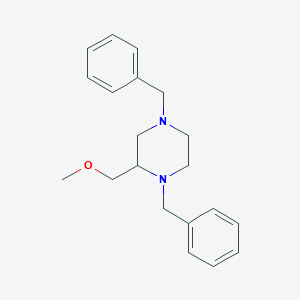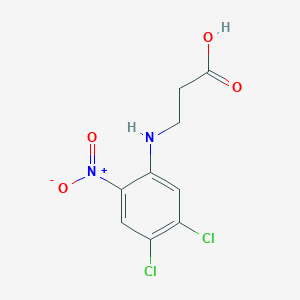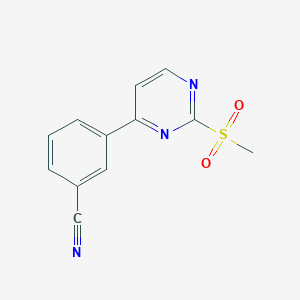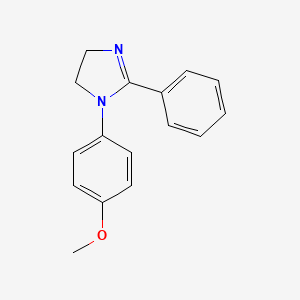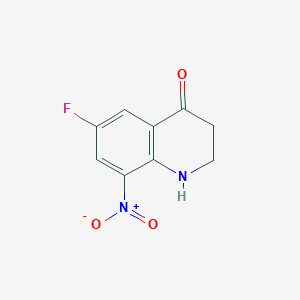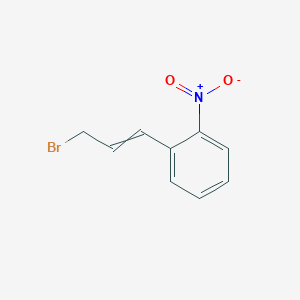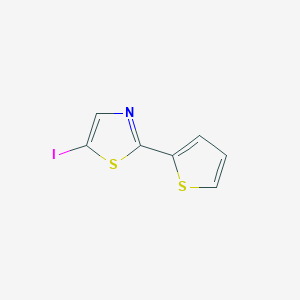![molecular formula C12H17ClN2 B8425912 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B8425912.png)
4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a pyridylmethyl group
Méthodes De Préparation
The synthesis of 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine typically involves the reaction of piperidine with chloromethyl pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine can be compared with other similar compounds, such as:
3-chloromethyl-N-[1-(pyrid-3-yl)-methyl]-piperidine: This compound has a similar structure but with the pyridyl group attached at a different position.
3-chloromethyl-N-[1-(pyrid-2-yl)-methyl]-piperidine: Another similar compound with the pyridyl group attached at the 2-position.
3-chloromethyl-N-[1-(pyrid-5-yl)-methyl]-piperidine: This compound features the pyridyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C12H17ClN2/c13-8-12-2-1-7-15(10-12)9-11-3-5-14-6-4-11/h3-6,12H,1-2,7-10H2 |
Clé InChI |
DMRUEVWYAHVIEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=NC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


